![molecular formula C10H11ClF3NO2 B1383291 (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 490034-86-1](/img/structure/B1383291.png)
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reactivity of the compound, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Spectroscopic and Diffractometric Study
- Polymorphism in compounds similar to "(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride" is a subject of interest, especially in the context of pharmaceutical compounds. For instance, Vogt et al. (2013) explored polymorphic forms of a related compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such substances (Vogt, Williams, Johnson, & Copley, 2013).
Optical Resolutions and Crystallization
- Shiraiwa et al. (2006) focused on obtaining optically active compounds through optical resolutions by replacing and preferential crystallization, which is significant for creating enantiomerically pure substances (Shiraiwa, Kawashima, Ikaritani, Suganuma, & Saijoh, 2006).
Reactivity and Synthesis
- The study of reactivity and synthesis of related compounds, as demonstrated by Qiang et al. (2010) in their work on 3-(trichlorogermyl)propanoic acid and its derivatives, offers insights into the chemical properties and potential applications of such compounds (Qiang, Xianshun, Qingmin, Tao, & Zhong-biao, 2010).
Biocatalysis and Pharmaceutical Intermediates
- Li et al. (2013) explored the asymmetric biocatalysis of a compound structurally similar to "(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride," highlighting its importance as a pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).
Metal Ion Chelation
- Research by Ballal (2020) on metal ion chelates with similar compounds provides insights into potential applications in materials science and biochemistry (Ballal, 2020).
Polymer Chemistry
- Amin et al. (2017) worked on polymers derived from related compounds, indicating the relevance of such substances in the development of new materials for biomedical applications (Amin, Shahid, Li, Haojie, Ali, Rehman, Ghaffar, Sarfraz, & Waqas, 2017).
Mechanism of Action
Mode of Action
It is likely that the trifluoromethyl group plays a significant role in the compound’s interaction with its targets . The trifluoromethyl group has been found to exhibit numerous pharmacological activities and is increasingly important in pharmaceuticals .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials . Therefore, it is possible that this compound may affect various biochemical pathways through its trifluoromethyl group.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability. The compound’s pKa is predicted to be 4.56±0.10 , which may also influence its absorption and distribution in the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUXMHRGZUXDZ-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
CAS RN |
490034-86-1 | |
Record name | (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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